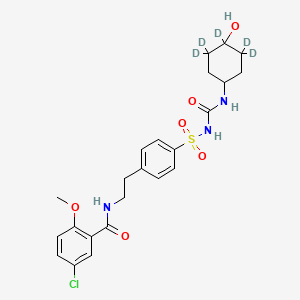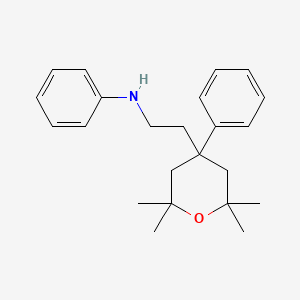
TDP-43 degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TDP-43 degrader-1 is a compound designed to target and degrade TAR DNA-binding protein 43 (TDP-43) aggregates and oligomers. TDP-43 is a protein associated with several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). The accumulation of TDP-43 aggregates in neurons is a hallmark of these diseases, leading to neuronal cell death and dysfunction .
準備方法
The synthesis of TDP-43 degrader-1 involves the creation of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to bind to TDP-43 aggregates and an E3 ligase, facilitating the ubiquitination and subsequent proteolytic degradation of the aggregates . The synthetic route typically involves the following steps:
Synthesis of the ligand for TDP-43: This involves the creation of a molecule that can specifically bind to TDP-43 aggregates.
Synthesis of the ligand for E3 ligase: This involves the creation of a molecule that can bind to the E3 ligase.
Linker synthesis: A linker molecule is synthesized to connect the two ligands.
Conjugation: The ligands and linker are conjugated to form the final PROTAC molecule.
化学反応の分析
TDP-43 degrader-1 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of TDP-43 aggregates, marking them for degradation by the proteasome.
Proteolytic degradation: Following ubiquitination, the TDP-43 aggregates are degraded by the proteasome.
Common reagents and conditions used in these reactions include:
E3 ligase: An enzyme that facilitates the transfer of ubiquitin to the target protein.
Ubiquitin: A small protein that is attached to the target protein to mark it for degradation.
The major products formed from these reactions are the degraded fragments of TDP-43 aggregates .
科学的研究の応用
TDP-43 degrader-1 has several scientific research applications, including:
Neurodegenerative disease research: The compound is used to study the degradation of TDP-43 aggregates in models of ALS and FTLD.
Drug development: This compound serves as a potential therapeutic agent for the treatment of neurodegenerative diseases associated with TDP-43 aggregation.
Cell biology: The compound is used to study the mechanisms of protein degradation and the role of TDP-43 in cellular processes.
作用機序
TDP-43 degrader-1 exerts its effects by binding to TDP-43 aggregates and an E3 ligase. This binding facilitates the ubiquitination of the TDP-43 aggregates, marking them for degradation by the proteasome . The molecular targets involved in this process include TDP-43 and the E3 ligase . The pathway involves the following steps:
Binding: this compound binds to TDP-43 aggregates and the E3 ligase.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin to the TDP-43 aggregates.
Degradation: The ubiquitinated TDP-43 aggregates are recognized and degraded by the proteasome.
類似化合物との比較
TDP-43 degrader-1 is unique in its dual-targeting capacity against both TDP-43 aggregates and oligomers. Similar compounds include other PROTACs designed to target different proteins involved in neurodegenerative diseases . Some of these similar compounds are:
PROTAC 2: Another PROTAC designed to target TDP-43 aggregates with different linker lengths.
4,4′-dianilino-1,1′-binaphthyl-5,5′-disulfonic acid (bis-ANS): A compound that modulates the liquid-liquid phase separation of TDP-43.
Congo Red: A compound similar to bis-ANS that also modulates TDP-43 aggregation.
This compound stands out due to its specific design to target and degrade TDP-43 aggregates, making it a promising candidate for therapeutic development in neurodegenerative diseases .
特性
分子式 |
C28H29N3O3 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
7-methoxy-1-[(E)-2-(5-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)ethenyl]-6-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C28H29N3O3/c1-31-17-21(24-14-22(32-2)16-30-28(24)31)9-10-25-23-15-26(33-3)27(13-20(23)11-12-29-25)34-18-19-7-5-4-6-8-19/h4-10,13-17,25,29H,11-12,18H2,1-3H3/b10-9+ |
InChIキー |
RKKQXGNMFVKLDL-MDZDMXLPSA-N |
異性体SMILES |
CN1C=C(C2=C1N=CC(=C2)OC)/C=C/C3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |
正規SMILES |
CN1C=C(C2=C1N=CC(=C2)OC)C=CC3C4=CC(=C(C=C4CCN3)OCC5=CC=CC=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




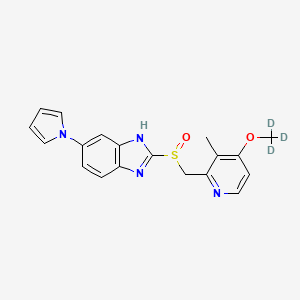
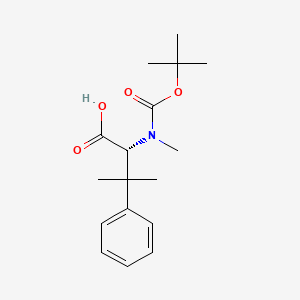
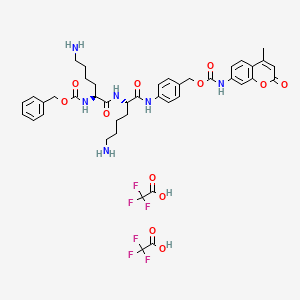
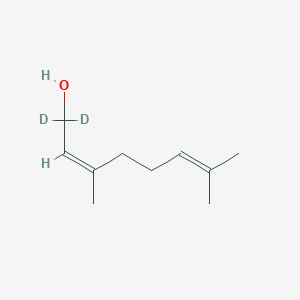
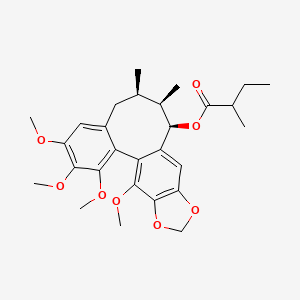

![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
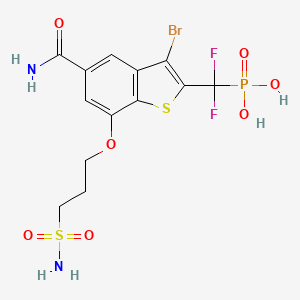
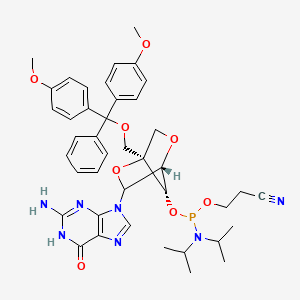
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
